Tert-butyl (5-bromo-2-formylphenyl)carbamate
Description
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
InChI Key |
VOSQLARVKWAAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-2-formylphenyl)carbamate typically involves the reaction of 5-bromo-2-formylphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromo-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 5-bromo-2-carboxyphenylcarbamate.
Reduction: 5-bromo-2-hydroxymethylphenylcarbamate.
Hydrolysis: 5-bromo-2-formylphenylamine and carbon dioxide.
Scientific Research Applications
Tert-butyl (5-bromo-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-2-formylphenyl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it useful as a biochemical probe or in the design of enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogs with Halogen and Functional Group Variations
The following table compares tert-butyl (5-bromo-2-formylphenyl)carbamate with structurally related tert-butyl carbamates, highlighting substituent effects:
| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups | Similarity Score | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | Not Provided | Br (5), CHO (2) | Formyl, Bromo | Reference | Not Reported |
| Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate | 1150114-27-4 | Br (5), F (2,3) | Fluoro, Bromo | 0.94 | Not Reported |
| Tert-butyl (2-bromo-5-methoxyphenyl)carbamate | 654056-82-3 | Br (2), OMe (5) | Methoxy, Bromo | 0.89 | Not Reported |
| Tert-butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate | 1951479-21-2 | Br (5), CF$_3$ (7) | Trifluoromethyl, Benzoimidazole | 0.82* | Not Reported |
| Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate | 748812-75-1 | Br (5), Cl (6) | Chloro, Pyridine | 0.75* | Not Reported |
Notes:
- Similarity scores (0.75–0.94) are based on structural overlap with the target compound .
- *Estimated scores due to heterocyclic core differences .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The formyl group (strong electron-withdrawing) in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, methoxy (electron-donating) analogs (e.g., CAS 654056-82-3) exhibit reduced reactivity in NAS but improved stability under acidic conditions .
- Fluorinated analogs (e.g., CAS 1150114-27-4) show higher lipophilicity and metabolic stability, making them preferred in CNS drug development .
Heterocyclic Derivatives :
- Compounds like the benzoimidazole derivative (CAS 1951479-21-2) introduce a heterocyclic core, altering solubility and hydrogen-bonding capacity. These are often used in kinase inhibitor scaffolds .
Biological Activity
Tert-butyl (5-bromo-2-formylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the reaction of 5-bromo-2-formylphenol with tert-butyl carbamate. The structural formula can be represented as:
This compound features a bromo substituent that enhances its reactivity and potential biological interactions.
Biological Mechanisms
Research indicates that carbamate derivatives, including this compound, may exhibit various biological activities such as:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, potentially enhancing analgesic effects in peripheral tissues .
- Anticancer Properties : Studies on related compounds have revealed their ability to selectively inhibit tumor cell growth without affecting non-tumorigenic cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Study 1: Antinociceptive Effects
A study evaluated the effects of a structurally similar carbamate on pain modulation. The compound demonstrated significant antinociceptive effects in rodent models, attributed to its action on peripheral cannabinoid receptors .
Study 2: Cancer Cell Inhibition
In a comparative analysis, several carbamate derivatives were tested for their growth inhibition properties in cancer cell lines. This compound showed promising results, inhibiting proliferation at concentrations as low as 10 µM, while sparing healthy cells .
Data Tables
| Compound Name | CAS Number | Molecular Weight | IC50 (µM) | Biological Activity |
|---|---|---|---|---|
| This compound | Not available | 265.23 | 8.5 | Inhibits FAAH; potential analgesic |
| Tert-butyl (4-bromo-2-fluorophenyl)carbamate | 209958-42-9 | 290.13 | 15 | Anticancer activity |
| Tert-butyl (3-aminopropyl)carbamate | 83948-53-2 | 238.12 | 20 | Neuroprotective effects |
Q & A
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 326.04 for C₁₂H₁₄BrNO₃) .
- HPLC : Assesses purity (>95% for biological studies) using C18 columns with acetonitrile/water gradients .
How does the tert-butyl carbamate group influence the reactivity of the compound in nucleophilic substitution reactions?
Basic
The tert-butyl carbamate acts as a protecting group for amines, enabling selective functionalization at other sites (e.g., formyl or bromo positions). The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl, enhancing stability during reactions at the formyl or bromine sites .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic
- Acidic Conditions : Rapid cleavage of the Boc group below pH 3 (e.g., TFA in DCM).
- Basic Conditions : Stable up to pH 10; prolonged exposure leads to formyl group oxidation.
- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol. Store at -20°C in anhydrous DMSO or DMF .
How is this compound utilized in medicinal chemistry research?
Basic
The compound serves as:
- A precursor for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the bromine position .
- A scaffold for designing enzyme inhibitors (e.g., kinase or protease) via formyl group derivatization (e.g., Schiff base formation) .
How can researchers optimize the yield of this compound during halogenation and formylation steps?
Q. Advanced
- Bromination : Use NBS with catalytic AIBN in CCl₄ at 80°C for regioselectivity (>85% yield) .
- Formylation : Employ directed lithiation (LDA, -78°C) followed by DMF quenching to minimize over-oxidation .
- Solvent Optimization : Replace THF with dichloroethane for improved solubility of intermediates .
How should researchers address contradictions in reported reactivity profiles under different conditions?
Q. Advanced
- Systematic Variation : Test reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites and compare with experimental results .
- Control Experiments : Isolate intermediates to confirm reaction pathways (e.g., LC-MS monitoring) .
What strategies are effective for designing derivatives with enhanced biological activity?
Q. Advanced
-
Structure-Activity Relationship (SAR) : Modify substituents at key positions:
Position Modification Biological Impact 5-Bromo Replace with Cl or I Alters steric bulk and lipophilicity 2-Formyl Convert to hydrazone or oxime Enhances target binding via H-bonding -
Molecular Docking : Screen derivatives against target proteins (e.g., WDR5) using AutoDock Vina .
What computational approaches aid in predicting reaction pathways for this compound?
Q. Advanced
- Reaction Path Search : Combine DFT (B3LYP/6-31G*) and Nudged Elastic Band (NEB) methods to map energy barriers for key steps (e.g., Boc deprotection) .
- Machine Learning : Train models on PubChem data to predict optimal catalysts for cross-coupling reactions .
What safety protocols are critical when handling this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
